8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
High-affinity Ligands for Receptors : Research on similar triazaspirodecane derivatives has identified compounds as high-affinity ligands for specific receptors such as the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays, suggesting potential applications in designing receptor-targeted therapeutics (Röver et al., 2000).
Antimicrobial Activities : A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties demonstrated significant antimicrobial activity against several strains of microbes, indicating the potential for these compounds to be developed into antimicrobial agents (Dalloul et al., 2017).
Materials Science Applications
N-Halamine-coated Cotton for Antimicrobial and Detoxification : N-Halamine derivatives, similar in structure to the query compound, have been bonded onto cotton fabrics. These modified fabrics show antimicrobial efficacies and can oxidize chemical simulants to less toxic derivatives, indicating applications in protective clothing and materials (Ren et al., 2009).
Biochemical Applications
Synthesis and Characterization of Sulfur-Containing Derivatives : Sulphur containing triazole derivatives have been synthesized and evaluated for their pharmacological activity, including antimicrobial activities. Such research underscores the versatility of these compounds in drug development and the potential for exploring new therapeutic agents (Rao et al., 2014).
Properties
IUPAC Name |
8-(5-chloro-2-methylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-14-4-3-5-16(12-14)19-20(26)24-21(23-19)8-10-25(11-9-21)29(27,28)18-13-17(22)7-6-15(18)2/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPPNSLLDVVFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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